bis[(1,3-thiazol-5-yl)methyl]amine trihydrochloride
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Overview
Description
Bis[(1,3-thiazol-5-yl)methyl]amine trihydrochloride: is a chemical compound with the molecular formula C8H9N3S2.3HCl and a molecular weight of 320.69 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1,3-thiazol-5-yl)methyl]amine trihydrochloride typically involves the reaction of thiazole derivatives with amines under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Bis[(1,3-thiazol-5-yl)methyl]amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Chemistry: Bis[(1,3-thiazol-5-yl)methyl]amine trihydrochloride is used as a building block in the synthesis of more complex thiazole derivatives. It is also employed in the development of new catalysts and ligands for chemical reactions .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a potential therapeutic agent .
Medicine: The compound’s antitumor and cytotoxic activities make it a candidate for cancer research. It is also explored for its potential use in treating infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, biocides, and fungicides. It is also utilized as a chemical reaction accelerator in various manufacturing processes .
Mechanism of Action
The mechanism of action of bis[(1,3-thiazol-5-yl)methyl]amine trihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: Bis[(1,3-thiazol-5-yl)methyl]amine trihydrochloride is unique due to its trihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications in research and industry compared to other thiazole derivatives .
Properties
IUPAC Name |
1-(1,3-thiazol-5-yl)-N-(1,3-thiazol-5-ylmethyl)methanamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2.3ClH/c1(7-3-10-5-12-7)9-2-8-4-11-6-13-8;;;/h3-6,9H,1-2H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEQBLUOHPWHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CNCC2=CN=CS2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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